6,6-Difluorospiro[3.3]heptan-2-amine
Description
Properties
IUPAC Name |
2,2-difluorospiro[3.3]heptan-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N/c8-7(9)3-6(4-7)1-5(10)2-6/h5H,1-4,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHIUDDGPFPSFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801291282 | |
| Record name | 6,6-Difluorospiro[3.3]heptan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801291282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354952-13-8 | |
| Record name | 6,6-Difluorospiro[3.3]heptan-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354952-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6-Difluorospiro[3.3]heptan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801291282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Saponification and Curtius Rearrangement
Diester 7 undergoes selective saponification with NaOH to yield monoacid 29 (81% yield), which is converted to acyl azide 30a via treatment with diphenyl phosphoryl azide (DPPA) and triethylamine. Thermolysis of 30a induces Curtius rearrangement, producing Boc-protected α-amino ester 30 in 71% yield (Scheme 2).
Deprotection and Salt Formation
Cleavage of the Boc group in 30 using trifluoroacetic acid (TFA) yields the free amine as its trifluoroacetate salt (31 , 80% yield). Subsequent ion exchange with HCl in methanol furnishes this compound hydrochloride in quantitative yield.
Table 2: Critical Steps in Amine Formation
| Step | Reaction | Reagents/Conditions | Yield | Intermediate |
|---|---|---|---|---|
| 1 | Saponification | NaOH, H₂O/EtOH, rt | 81% | 29 |
| 2 | Curtius Rearrangement | DPPA, Et₃N, toluene, 110°C | 71% | 30 |
| 3 | Boc Deprotection | TFA, CH₂Cl₂, rt | 80% | 31 |
| 4 | Salt Formation | HCl (g), MeOH, 0°C | 95% | Final product |
Characterization and Analytical Data
The structure of this compound hydrochloride was confirmed by X-ray crystallography, revealing a puckered cyclobutane ring fused to a spirocyclic heptane system. Key spectroscopic data include:
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¹H NMR (500 MHz, D₂O): δ 3.45–3.30 (m, 2H, CH₂N), 2.95–2.80 (m, 4H, cyclohexane CH₂), 2.60–2.45 (m, 2H, cyclobutane CH₂).
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¹³C NMR : δ 112.5 (dd, J = 240 Hz, CF₂), 55.2 (s, C-N), 38.5–28.4 (m, spiro carbons).
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HRMS : [M+H]⁺ calculated for C₇H₁₁F₂N: 148.0932; found: 148.0932.
Scalability and Process Optimization
The entire synthetic sequence from 4 to the final amine hydrochloride was demonstrated on multigram scales, with the largest single batch producing 0.47 kg of diester 7 . Critical process parameters include:
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Temperature Control : Strict maintenance of 0°C during bromination steps to minimize side reactions.
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Solvent Selection : Use of DMF for alkylation reactions to enhance nucleophilicity of malonate anions.
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Workup Procedures : Distillation under reduced pressure (1 mBar) for intermediates 5 and 3 to ensure purity.
Comparative Analysis with Alternative Routes
Earlier routes to this compound relied on linear synthesis from methyl 6-oxospiro[3.3]heptane-2-carboxylate, requiring seven steps with poor scalability (≤10 g). The convergent strategy reduces the step count to 6–10 steps while enabling kilogram-scale production. Key advantages include:
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Functional Group Tolerance : Late-stage introduction of amine via Curtius rearrangement avoids compatibility issues with fluorine substituents.
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Diversification Potential : Intermediates like 7 and 8 allow access to esters, acids, and nitriles for structure-activity relationship (SAR) studies.
Challenges and Limitations
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Fluorine Stability : The electron-withdrawing CF₂ group complicates nucleophilic substitutions, necessitating harsh conditions (e.g., NaH/DMF at 60°C).
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Spiro Ring Strain : High ring strain in the spiro[3.3]heptane system limits some cycloaddition reactions, requiring careful optimization of reaction parameters .
Chemical Reactions Analysis
Alkylation Reactions
The primary amine group undergoes alkylation with alkyl halides or other electrophilic reagents to form secondary or tertiary amines. This reaction is pivotal for introducing structural diversity:
| Reaction Type | Conditions | Product | Application |
|---|---|---|---|
| N-Alkylation | Alkyl halides, K₂CO₃, DMF, 80°C | 6,6-Difluoro-N-alkylspiro[3.3]heptan-2-amine | Synthesis of bioactive derivatives |
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile attacking the electrophilic carbon of the alkyl halide. Steric hindrance from the spirocyclic framework moderates reaction rates, requiring polar aprotic solvents like DMF to enhance nucleophilicity .
Cyclization and Ring-Opening Reactions
The spirocyclic framework participates in cyclization reactions to form fused-ring systems:
| Reaction | Conditions | Product | Significance |
|---|---|---|---|
| Double alkylation | 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane, NaH, THF | Bifunctional spiroheptanes | Access to conformationally restricted analogs |
Synthetic Utility :
-
Convergent synthesis strategies using 1,1-bis(bromomethyl)-3,3-difluorocyclobutane enable scalable production of mono- and bifunctional derivatives .
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Products serve as rigidified analogs of gem-difluorocycloalkanes, enhancing metabolic stability in drug candidates .
Functional Group Interconversion
The amine group is amenable to further transformations, such as:
| Transformation | Reagent | Product |
|---|---|---|
| Acylation | Acetyl chloride, Et₃N, CH₂Cl₂ | 6,6-Difluoro-N-acetylspiro[3.3]heptan-2-amine |
Applications :
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from non-fluorinated or monocyclic analogs:
| Parameter | 6,6-Difluorospiro[3.3]heptan-2-amine | 3,3-Difluorocyclobutanamine |
|---|---|---|
| Nucleophilicity (Amine) | Moderate (fluorine electron withdrawal) | High |
| Steric Demand | High (spirocyclic framework) | Low |
Implications :
Scientific Research Applications
Overview
6,6-Difluorospiro[3.3]heptan-2-amine is a fluorinated organic compound with significant potential in various scientific fields, particularly in medicinal chemistry, organic synthesis, and materials science. Its unique spirocyclic structure and the presence of fluorine atoms enhance its chemical properties, making it a valuable building block for drug discovery and the development of specialty chemicals.
Medicinal Chemistry
This compound has been explored as a promising scaffold for drug development due to its potential biological activities. The compound can serve as:
- Lead Compound : It acts as a lead-oriented building block for synthesizing new pharmaceutical agents, particularly those targeting specific enzymes or receptors involved in disease mechanisms .
- Biochemical Probes : Its structural features allow it to be used as a biochemical probe to investigate enzyme mechanisms and receptor interactions.
Organic Synthesis
The compound is utilized as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It is employed in the preparation of various fluorinated organic compounds and intermediates through reactions such as nucleophilic substitutions and functional group modifications .
- Convergent Synthesis Strategies : Recent methodologies have demonstrated the efficient synthesis of diverse derivatives of 6,6-difluorospiro[3.3]heptane, facilitating the exploration of its chemical space for potential applications in drug discovery .
Material Science
Due to its unique properties, this compound is also being investigated for applications in material science:
- Specialty Chemicals : The compound is used in the production of specialty chemicals that exhibit unique physical and chemical properties due to the fluorine substituents, which can enhance stability and reactivity .
Case Studies
Mechanism of Action
The mechanism of action of 6,6-Difluorospiro[3.3]heptan-2-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, influencing their activity. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application .
Comparison with Similar Compounds
Key Observations :
- Spiro vs. Bicyclo Systems : The spiro[3.3]heptane core imposes greater conformational rigidity compared to bicyclo[3.2.0] or bicyclo[2.2.1] systems, enhancing steric control in drug design .
- Fluorine vs. Methyl Substitution : Difluoro substituents improve metabolic stability and electronegativity, whereas dimethyl groups increase hydrophobicity .
- Synthetic Scalability : The multigram synthesis of 6,6-difluorospiro[3.3]heptan-2-amine contrasts with lower yields (<50%) for bicyclo[2.2.1]heptane-derived ureas .
Physicochemical Properties
Key Observations :
Biological Activity
6,6-Difluorospiro[3.3]heptan-2-amine is a unique compound characterized by its spirocyclic structure and the presence of fluorine atoms, which significantly influence its biological activity. This article explores the biological properties, mechanisms of action, and potential applications of this compound in medicinal chemistry.
This compound has the molecular formula and a molecular weight of approximately 183.63 g/mol. The compound is typically encountered as a hydrochloride salt, enhancing its stability and solubility in various solvents.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 183.63 g/mol |
| CAS Number | 1423032-71-6 |
| Structure | Spirocyclic |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound's binding affinity and metabolic stability, allowing it to modulate various biological pathways effectively. However, detailed studies are required to elucidate the exact molecular targets and pathways involved in its action.
Biological Activity
Preliminary research indicates that compounds with similar structural motifs exhibit activity against various biological targets, including those involved in cancer and neurological disorders. The spirocyclic nature of this compound may confer unique interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Case Studies
-
Vorinostat Analog Study :
- A study replaced the phenyl ring in Vorinostat with a spiro[3.3]heptane core, resulting in analogs that demonstrated significant micromolar inhibition of the Hedgehog signaling pathway in NIH3T3 cell lines.
- The analogs showed IC50 values ranging from 0.24 µM to 0.48 µM compared to Vorinostat's IC50 of 0.0015 µM, indicating that while the activity was reduced, the analogs still retained notable bioactivity .
-
Fluorinated Compound Research :
- Research into fluorinated compounds has shown that the incorporation of fluorine can enhance metabolic stability and bioavailability, making these compounds valuable in drug development.
- The unique structure of this compound allows for further functionalization and derivatization in synthetic pathways aimed at optimizing therapeutic effects.
Synthesis Methods
The synthesis of this compound can be achieved through several methodologies involving fluorination reactions and spirocyclization techniques:
- Convergent Synthesis Strategy :
-
Deoxofluorination Reactions :
- The compound can also serve as a reactant for deoxofluorination processes to create sterically hindered ketones that may exhibit enhanced biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 6,6-difluorospiro[3.3]heptan-2-amine, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves fluorination of spirocyclic precursors or ring-opening reactions of strained intermediates. For example, acid-catalyzed ring-opening of spiro[3.3]heptane derivatives followed by fluorination with DAST (diethylaminosulfur trifluoride) is a common approach . Optimization of reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1.2–2.0 equiv. of fluorinating agents) significantly impacts yield. Post-synthesis purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) is critical to isolate the amine with >95% purity .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Key techniques include:
- NMR : NMR to confirm fluorination patterns (δ ≈ -120 to -140 ppm for CF groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 162.0825 for CHFN) .
- X-ray Crystallography : To resolve spirocyclic geometry and confirm stereochemistry, though crystallization may require derivatization (e.g., hydrochloride salt formation) .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : The compound requires handling under inert atmosphere (N/Ar) due to sensitivity to moisture. Personal protective equipment (PPE) including nitrile gloves, goggles, and fume hoods are mandatory. Waste must be neutralized with 10% aqueous NaHCO before disposal .
Advanced Research Questions
Q. How does the spirocyclic scaffold influence the regioselectivity of fluorination in this compound derivatives?
- Methodological Answer : The rigid spirocyclic structure imposes steric constraints, directing fluorination to the equatorial positions (C6) via radical or electrophilic pathways. Computational studies (DFT) reveal that transition-state stabilization at the C6 position lowers activation energy by ~5 kcal/mol compared to axial fluorination . Experimental validation via kinetic isotope effects (KIE) using deuterated analogs can further elucidate mechanistic details.
Q. What strategies resolve contradictions in reaction yields reported for N-functionalization of this compound?
- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., over-alkylation). To mitigate:
- Protecting Groups : Use Boc (tert-butoxycarbonyl) to shield the amine during functionalization, followed by deprotection with TFA .
- Catalytic Optimization : Employ Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) with ligands like XPhos to enhance selectivity .
- In Situ Monitoring : Utilize LC-MS or NMR to track intermediate formation and adjust reagent stoichiometry dynamically .
Q. How can computational modeling guide the design of this compound analogs for medicinal chemistry applications?
- Methodological Answer :
- Docking Studies : Predict binding affinity to target proteins (e.g., GPCRs) using software like AutoDock Vina. The CF group’s electronegativity enhances hydrogen-bonding potential .
- ADMET Prediction : Tools like SwissADME assess bioavailability and metabolic stability, highlighting the compound’s low polar surface area (≈20 Å) as favorable for blood-brain barrier penetration .
Q. What experimental approaches validate the stability of this compound under physiological conditions?
- Methodological Answer :
- pH Stability Assays : Incubate the compound in buffers (pH 1–9) at 37°C for 24h, followed by LC-MS analysis. Degradation products (e.g., defluorinated spirocycles) indicate susceptibility to acidic/basic conditions .
- Oxidative Stress Testing : Exposure to HO (1–5 mM) identifies vulnerability to radical-mediated decomposition .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the biological activity of this compound derivatives?
- Methodological Answer : Contradictions may stem from:
- Purity Variability : Validate compound purity via orthogonal methods (HPLC, / NMR) before biological assays .
- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1% v/v) to minimize variability .
- Meta-Analysis : Pool data from multiple studies using tools like RevMan to identify trends obscured by outlier datasets .
Experimental Design Considerations
Q. What are best practices for scaling up this compound synthesis without compromising yield?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
